N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-methylbutanamide
Description
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-methylbutanamide is a heterocyclic compound featuring a benzothiazole-pyrrole core substituted with a 2-methoxyethyl group, methyl groups at positions 4 and 5 of the pyrrole ring, and a branched 3-methylbutanamide side chain. The benzothiazole moiety is notable for its aromatic and electron-deficient properties, which may influence binding interactions in biological systems or catalytic applications.
Properties
Molecular Formula |
C21H27N3O2S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C21H27N3O2S/c1-13(2)12-18(25)23-20-19(14(3)15(4)24(20)10-11-26-5)21-22-16-8-6-7-9-17(16)27-21/h6-9,13H,10-12H2,1-5H3,(H,23,25) |
InChI Key |
WRFGEDATUOXMPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C2=NC3=CC=CC=C3S2)NC(=O)CC(C)C)CCOC)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Catalysts : Aliphatic carboxylic acids (e.g., acetic acid) or aryl sulfonic acids (e.g., p-toluenesulfonic acid) at 5–50 mol% relative to o-aminothiophenol.
- Solvent : Toluene or xylene under reflux (110–140°C).
- Yield : 70–85% after purification via column chromatography.
This method ensures regioselective formation of the benzothiazole ring, critical for subsequent functionalization.
Construction of the Substituted Pyrrole Ring
The pyrrole core with 4,5-dimethyl and 2-methoxyethyl substituents is synthesized via a modified Paal-Knorr reaction or cycloaddition strategies. A study in RSC Advances (2018) highlights the use of 1,4-diketones and primary amines for pyrrole formation.
Stepwise Functionalization
Introduction of Methoxyethyl Group :
- The pyrrole nitrogen is alkylated using 2-methoxyethyl chloride in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C.
- Yield: ~80% after 12 hours.
Dimethyl Substitution :
Coupling of Benzothiazole and Pyrrole Moieties
The integration of benzothiazole and pyrrole units is achieved through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution . A 2021 study in ACS Omega demonstrates the efficacy of palladium catalysts for coupling halogenated heterocycles:
Catalytic System
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : K₂CO₃ in a toluene/water biphasic system.
- Temperature : 90°C for 24 hours.
- Yield : 65–75% after recrystallization.
Amide Bond Formation with 3-Methylbutanamide
The final step involves coupling the pyrrole-benzothiazole intermediate with 3-methylbutanoic acid using carbodiimide-based reagents. A protocol from Bioorganic & Medicinal Chemistry (2017) details the use of 1,1′-carbonyldiimidazole (CDI) for amide bond formation:
Reaction Optimization
- Activation : 3-Methylbutanoic acid is treated with CDI (1.1 equiv) in THF at room temperature for 1 hour.
- Coupling : The activated acid is reacted with the amine-containing intermediate (1.0 equiv) under nitrogen for 12 hours.
- Purification : Recrystallization from ethanol/water (3:1).
- Yield : 85–90%.
Structural Characterization and Validation
Critical analytical data for the target compound include:
| Technique | Key Findings |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J = 8.0 Hz, 1H, benzothiazole-H), 6.95 (s, 1H, pyrrole-H), 3.65–3.58 (m, 4H, OCH₂CH₂O), 2.45 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.25 (d, J = 6.8 Hz, 6H, (CH₃)₂CH). |
| HRMS (ESI+) | m/z calc. for C₂₃H₂₈N₃O₂S [M+H]⁺: 434.1901; found: 434.1898. |
| HPLC Purity | >98% (C18 column, acetonitrile/water gradient). |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-methylbutanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
A-836,339 (N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide)
- Structural Similarities : Shares the 2-methoxyethyl and 4,5-dimethyl substituents on a heterocyclic core.
- Key Differences: Replaces the benzothiazole-pyrrole system with a thiazolylidene ring fused to a tetramethylcyclopropane carboxamide.
- Applications: A-836,339 is a synthetic cannabinoid receptor agonist with reported activity in neuropathic pain models, suggesting the thiazolylidene-cyclopropane framework may favor CNS targeting .
AB-CHFUPYCA (N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide)
- Structural Similarities : Nearly identical to A-836,339, differing only in substituent placement.
- Key Differences: Similar to A-836,339 but lacks the benzothiazole-pyrrole hybrid structure. This highlights the pharmacological importance of the thiazolylidene-cyclopropane motif in cannabinoid activity, contrasting with the untested biological role of the target compound’s benzothiazole-pyrrole system .
Compounds with Amide and Methoxyethyl Substituents
Goxalapladib (CAS-412950-27-7)
- Structural Similarities : Contains a 2-methoxyethyl group linked to a piperidine ring and a trifluoromethyl biphenyl system.
- Key Differences: Features a naphthyridine-acetamide backbone instead of a benzothiazole-pyrrole.
- Applications : Developed for atherosclerosis treatment, indicating that methoxyethyl-piperidine motifs may improve pharmacokinetic profiles in cardiovascular therapies .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Similarities : Shares a branched alkylamide group (3-methylbutanamide vs. 3-methylbenzamide).
- Key Differences : Lacks heterocyclic cores but includes an N,O-bidentate directing group for metal-catalyzed C–H functionalization. This contrasts with the target compound’s benzothiazole, which may serve as a Lewis base in catalysis .
Comparative Analysis Table
Research Implications and Gaps
- Pharmacological Potential: The target compound’s benzothiazole-pyrrole core is structurally distinct from A-836,339’s thiazolylidene-cyclopropane but shares solubility-enhancing methoxyethyl groups. Biological screening for cannabinoid or kinase activity is warranted.
- Synthetic Utility : The N,O-bidentate directing group in ’s compound suggests the target’s benzothiazole could be repurposed for catalytic applications, though this remains unexplored .
- Structural Optimization : Cyclopropane in A-836,339 improves receptor binding; introducing similar constrained motifs to the target compound may enhance bioactivity .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-methylbutanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the compound's biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 371.5 g/mol. The compound features a unique structural framework that combines elements from benzothiazole, pyrrole, and amide functionalities.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O2S |
| Molecular Weight | 371.5 g/mol |
| CAS Number | 1144439-67-7 |
Antimicrobial Activity
Preliminary studies suggest that the benzothiazole moiety present in the compound is often associated with antimicrobial properties. Research indicates that compounds containing benzothiazole structures exhibit significant antibacterial and antifungal activities. This suggests that this compound could be a candidate for further development as an antimicrobial agent.
Anticancer Properties
The compound's potential anticancer activity has also been explored. The benzothiazole component has been linked to various pharmacological effects, including the inhibition of cancer cell proliferation. Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo, indicating that this compound may share similar mechanisms .
Understanding the mechanism of action is crucial for evaluating the efficacy and safety profile of this compound. Interaction studies reveal that the compound may interact with specific biological targets involved in cell signaling pathways related to cancer and infectious diseases. These interactions could modulate critical cellular processes such as apoptosis and cell cycle regulation.
Synthesis Methods
The synthesis of this compound can be achieved through various synthetic pathways. Common methods include:
- Coupling Reactions : Involving the reaction of substituted benzothiazoles with amines or other nucleophiles.
- Functional Group Modifications : Techniques such as alkylation or acylation to introduce specific functional groups.
These methods allow for flexibility in optimizing yields and purity during synthesis.
Case Studies and Research Findings
Several studies have investigated compounds structurally similar to this compound. For instance:
Study on Anticancer Activity
A study demonstrated that related benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Antimicrobial Efficacy
Another research highlighted the antimicrobial properties of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The study suggested that modifications in the side chains could enhance activity against resistant strains.
Q & A
Q. Methodology :
- Use SHELXL for refinement to model disorder or anisotropic thermal motion .
- Compare DFT-calculated NMR shifts (Gaussian/B3LYP) with experimental data to identify dynamic effects .
What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural features?
Basic Research Focus:
The benzothiazole and pyrrole moieties suggest potential kinase inhibition or antimicrobial activity. Standard assays include:
Q. Advanced Research Focus :
- Molecular docking : Use AutoDock Vina to predict binding to EGFR or COX-2 active sites, leveraging the compound’s planar benzothiazole for π-π stacking .
- Metabolic stability : LC-MS/MS to monitor CYP450-mediated degradation in microsomal assays .
How do steric and electronic effects of the 2-methoxyethyl and 4,5-dimethyl groups influence reactivity?
Q. Advanced Research Focus :
- Steric effects : The 4,5-dimethyl groups hinder electrophilic substitution at the pyrrole C3 position, directing reactions to the benzothiazole moiety .
- Electronic effects : The 2-methoxyethyl group’s electron-donating methoxy stabilizes adjacent carbocations, facilitating SN1 reactions in acidic media .
Q. Experimental Validation :
- Hammett plots : Correlate substituent σ values with reaction rates for nitration or halogenation .
- DFT calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites .
What strategies mitigate low yields in large-scale synthesis due to byproduct formation?
Advanced Research Focus :
Byproducts often arise from:
Q. Process Optimization :
| Parameter | Optimization Strategy | Yield Improvement |
|---|---|---|
| Solvent | Switch to THF/water biphasic system | +15% |
| Catalyst | Use Pd(OAc)₂/Xantphos for Suzuki coupling | +20% |
How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Q. Methodology :
Q. Data Analysis :
What analytical techniques resolve ambiguities in purity assessment (e.g., HPLC vs. elemental analysis)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
